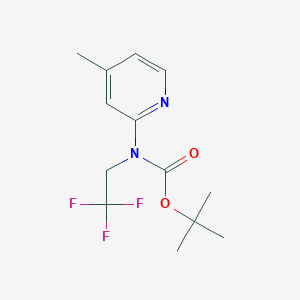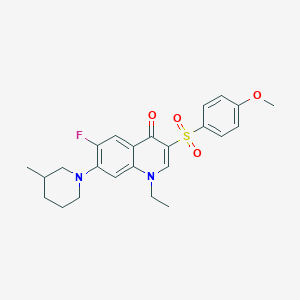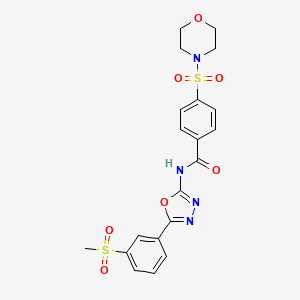
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate, also known as BMVC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMVC is a carbamate derivative that is commonly used as a reagent in organic chemistry synthesis reactions. In addition, BMVC has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
作用機序
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
In addition to its potential use as a reagent in organic chemistry synthesis reactions, this compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its versatility as a reagent in organic chemistry synthesis reactions. This compound has been found to be effective in the synthesis of various organic compounds, making it a useful tool for researchers in the field. However, one limitation of this compound is its potential toxicity. This compound has been found to be toxic to certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate. One area of interest is the development of new synthesis methods for this compound and related compounds. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate can be synthesized through a multistep reaction starting with 4-methylpyridine-2-carboxylic acid. The acid is first reacted with tert-butyl chloroformate to form the corresponding tert-butyl ester. This ester is then reacted with 2,2,2-trifluoroethanol to form tert-butyl N-(2,2,2-trifluoroethyl)carbamate. Finally, the N-alkylated product is reacted with 4-methylpyridine-2-amine to form this compound.
科学的研究の応用
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is as a reagent in organic chemistry synthesis reactions. This compound has been found to be an effective reagent in the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
特性
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-9-5-6-17-10(7-9)18(8-13(14,15)16)11(19)20-12(2,3)4/h5-7H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFAFVKSIFPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)


![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)
![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)
